5-chloro-2-(methylsulfonyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]pyrimidine-4-carboxamide
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Overview
Description
5-Chloro-2-methanesulfonyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide is an organic compound with the molecular formula C14H11ClN4O3S2. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro and methanesulfonyl groups, and a benzothiazole moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methanesulfonyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chloro-2-hydroxypyrimidine with methanesulfonyl chloride to form 4-chloro-2-methanesulfonylpyrimidine . This intermediate is then reacted with 6-methanesulfonyl-1,3-benzothiazole-2-amine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methanesulfonyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The methanesulfonyl groups can undergo oxidation and reduction reactions, altering the compound’s properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Chloro-2-methanesulfonyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-methanesulfonyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methylphenol: Another chloro-substituted compound with different functional groups and applications.
N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: Compounds with similar benzothiazole moieties but different substituents and biological activities.
Uniqueness
5-Chloro-2-methanesulfonyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide is unique due to its combination of chloro, methanesulfonyl, and benzothiazole groups, which confer specific chemical and biological properties. This uniqueness makes it valuable in various research fields, particularly in the development of enzyme inhibitors and complex organic molecules .
Properties
Molecular Formula |
C14H11ClN4O5S3 |
---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
5-chloro-2-methylsulfonyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C14H11ClN4O5S3/c1-26(21,22)7-3-4-9-10(5-7)25-13(17-9)19-12(20)11-8(15)6-16-14(18-11)27(2,23)24/h3-6H,1-2H3,(H,17,19,20) |
InChI Key |
YRYTUXMIYPZOLE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC(=NC=C3Cl)S(=O)(=O)C |
Origin of Product |
United States |
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